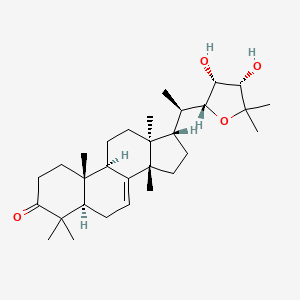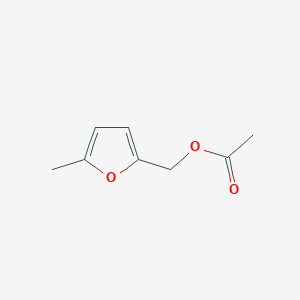
Odoratone
Descripción general
Descripción
Odoratone, also known as Dehydroodoratol, is an organic compound with the chemical formula C₃₀H₄₈O₄. It is a colorless liquid with a strong aromatic odor. This compound is primarily known for its insecticidal properties and is used in various research applications .
Mecanismo De Acción
Target of Action
Odoratone, also known as Dehydroodoratol, is primarily targeted towards insects . It has been shown to exhibit insecticidal activity, causing mortality in fourth instar larvae of mosquitoes (Anopheles stephensi) and exhibiting strong antifeedant activity against Pieris brassicae .
Mode of Action
Its insecticidal activity suggests that it likely interacts with biological targets in insects to induce mortality
Biochemical Pathways
Given its insecticidal activity, it can be inferred that this compound likely affects pathways critical to the survival and feeding of insects . More detailed studies are required to identify the exact biochemical pathways influenced by this compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limitedFurther pharmacokinetic studies are needed to provide a comprehensive understanding of this aspect .
Result of Action
The primary result of this compound’s action is its insecticidal activity. It has been shown to cause mortality in mosquito larvae and exhibit antifeedant activity against certain species of insects
Análisis Bioquímico
Biochemical Properties
Odoratone interacts with various biomolecules in biochemical reactions. It exhibits strong antifeedant activity against Pieris brassicae
Cellular Effects
This compound influences cell function by exhibiting insecticidal activities. It shows mortality on fourth instar larvae of mosquitoes (Anopheles stephensi) with LC(50) values of 154 ppm
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to show mortality on fourth instar larvae of mosquitoes (Anopheles stephensi) with LC(50) values of 154 ppm
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Odoratone is typically synthesized through the acid-catalyzed reaction of olefins with ethanol in the presence of a catalyst. This reaction produces this compound along with some by-products, which need to be separated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar acid-catalyzed reactions. The process includes steps for the separation and purification of the compound to achieve high purity levels required for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Odoratone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Odoratone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard and in the synthesis of other compounds.
Biology: Studied for its insecticidal properties and effects on various biological systems.
Medicine: Investigated for potential pharmacological activities and therapeutic applications.
Industry: Utilized in the development of insecticides and other chemical products .
Comparación Con Compuestos Similares
Odoratone is unique compared to other similar compounds due to its specific chemical structure and insecticidal properties. Similar compounds include:
Odoratol: A tetracyclic triterpene triol with similar insecticidal activities.
Iso-odoratol: Another related compound with comparable properties .
This compound stands out due to its strong aromatic odor and specific applications in insecticidal research.
Propiedades
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24-,25+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUBDDZMCFHNJ-BZXSMNKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@@H]5[C@@H]([C@@H](C(O5)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019941 | |
| Record name | Odoratone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16962-90-6 | |
| Record name | Odoratone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)




